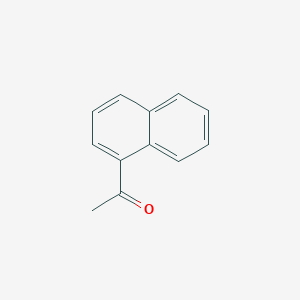

1-Acetylnaphthalene

描述

Overview of 1'-Acetonaphthone as a Chemical Compound

1'-Acetonaphthone is an aromatic ketone derived from naphthalene (B1677914). It is characterized by the presence of an acetyl group (-COCH₃) attached to the naphthalene ring system. ontosight.ai

Chemical Identity and Nomenclature

The chemical formula for 1'-Acetonaphthone is C₁₂H₁₀O. nih.govfishersci.atfishersci.se Its CAS Registry Number is 941-98-0. nih.govfishersci.atfishersci.senist.gov

Several synonyms are used to refer to 1'-Acetonaphthone, reflecting its chemical structure and the historical development of chemical nomenclature. These include:

1-Acetonaphthone ontosight.ainih.govfishersci.atfishersci.senist.gov

1-Acetylnaphthalene ontosight.ainih.govfishersci.atfishersci.senist.gov

Methyl 1-naphthyl ketone nih.govfishersci.atfishersci.senist.gov

α-Acetonaphthone nih.govfishersci.atnist.gov

α-Acetylnaphthalene nih.govnist.gov

1-(naphthalen-1-yl)ethanone nih.govfishersci.atfishersci.senist.gov

The IUPAC name for 1'-Acetonaphthone is 1-(naphthalen-1-yl)ethanone. nih.govfishersci.atfishersci.senist.goveuropa.eu

Structural Characteristics and Isomeric Considerations

1'-Acetonaphthone consists of a naphthalene ring system, which is a fused bicyclic aromatic hydrocarbon, with an acetyl group attached to the C1 position of the naphthalene ring. ontosight.aismolecule.comguidechem.com The naphthalene core provides aromatic stability to the molecule. smolecule.com The presence of the carbonyl group in the acetyl moiety introduces polarity, influencing its solubility and reactivity. smolecule.com

1'-Acetonaphthone is one of two structural isomers of acetonaphthone, the other being 2'-Acetonaphthone. solubilityofthings.comnih.gov These isomers differ in the position of the acetyl group on the naphthalene ring.

2-Acetonaphthone (also known as 2'-Acetonaphthone or methyl 2-naphthyl ketone) has the acetyl group attached to the C2 position of the naphthalene ring. nih.govfishersci.fifishersci.casigmaaldrich.com Like 1'-Acetonaphthone, its molecular formula is C₁₂H₁₀O and its molecular weight is approximately 170.21 g/mol . nih.govfishersci.fifishersci.casigmaaldrich.com

While both isomers share the same molecular formula and functional group, the difference in the point of attachment of the acetyl group to the naphthalene ring leads to variations in their physical and chemical properties, as well as their reactivity and applications. For instance, the melting points differ; 1'-Acetonaphthone has a melting point around 12-34°C, while 2'-Acetonaphthone is a crystalline solid at room temperature with a melting point around 69°C. fishersci.seguidechem.comsolubilityofthings.comchemicalbook.com Both isomers exhibit similar reactivity in nucleophilic substitutions and reductions, but differences can be observed in specific reactions like Vilsmeier reactions.

Here is a comparison of some physical properties:

| Property | 1'-Acetonaphthone | 2-Acetonaphthone |

| Molecular Formula | C₁₂H₁₀O | C₁₂H₁₀O |

| Molecular Weight | 170.21 g/mol | 170.21 g/mol nih.govfishersci.fifishersci.ca |

| CAS Number | 941-98-0 nih.govfishersci.atfishersci.senist.gov | 93-08-3 nih.govfishersci.fifishersci.casigmaaldrich.com |

| Physical Form | Slightly yellow liquid or crystalline solid guidechem.comchemicalbook.com | Pale yellow crystalline solid solubilityofthings.com |

| Melting Point | 12-34 °C fishersci.seguidechem.comchemicalbook.com | ~69 °C solubilityofthings.com |

| Boiling Point | 296-302 °C fishersci.sechemicalbook.com | Not readily available in search results |

| Solubility in Water | Insoluble or sparingly soluble (0.2 g/L) guidechem.comchemicalbook.com | Not readily available in search results |

6-Methoxy-2-acetonaphthone (also known as 2-Acetyl-6-methoxynaphthalene or 1-(6-Methoxy-2-naphthalenyl)ethanone) is a derivative of 2-acetonaphthone with a methoxy (B1213986) group (-OCH₃) at the C6 position of the naphthalene ring. sigmaaldrich.comnih.govcymitquimica.combiosynth.comchemicalbook.comsynquestlabs.comnih.gov Its molecular formula is C₁₃H₁₂O₂ and its molecular weight is approximately 200.23 g/mol . sigmaaldrich.comcymitquimica.combiosynth.comchemicalbook.comsynquestlabs.com The addition of the methoxy group alters the electronic properties of the naphthalene ring, which can influence the reactivity and physical properties compared to both 1'- and 2-acetonaphthone. 6'-Methoxy-2'-acetonaphthone is a light yellow-beige powder or off-white to faint yellow solid with a melting point of 107-109 °C. cymitquimica.comchemicalbook.com It is used as a Naproxen impurity and in the synthesis of 6-methoxy-2-naphthylacetic acid. sigmaaldrich.comchemicalbook.com

Here is a comparison focusing on structural differences and basic properties:

| Property | 1'-Acetonaphthone | 6-Methoxy-2-acetonaphthone |

| Molecular Formula | C₁₂H₁₀O | C₁₃H₁₂O₂ sigmaaldrich.comcymitquimica.combiosynth.comchemicalbook.comsynquestlabs.com |

| Molecular Weight | 170.21 g/mol nih.govfishersci.atfishersci.se | 200.23 g/mol sigmaaldrich.comcymitquimica.combiosynth.comchemicalbook.comsynquestlabs.com |

| CAS Number | 941-98-0 nih.govfishersci.atfishersci.senist.gov | 3900-45-6 sigmaaldrich.comnih.govcymitquimica.combiosynth.comchemicalbook.comsynquestlabs.com |

| Substituents | Acetyl at C1 | Acetyl at C2, Methoxy at C6 sigmaaldrich.comnih.gov |

| Physical Form | Slightly yellow liquid or crystalline solid guidechem.comchemicalbook.com | Light yellow-beige powder or off-white to faint yellow solid cymitquimica.comchemicalbook.com |

| Melting Point | 12-34 °C fishersci.seguidechem.comchemicalbook.com | 107-109 °C chemicalbook.com |

2-Acetylanthracene (B17958) is an aromatic ketone where an acetyl group is attached to the C2 position of the anthracene (B1667546) ring system. nih.govnih.govcenmed.comsigmaaldrich.com Anthracene consists of three fused benzene (B151609) rings, making it a larger polycyclic aromatic hydrocarbon compared to naphthalene's two rings. The molecular formula of 2-Acetylanthracene is C₁₆H₁₂O, and its molecular weight is approximately 220.26 g/mol . nih.govnih.govcenmed.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The larger aromatic system in 2-acetylanthracene results in different electronic and physical properties compared to 1'-acetonaphthone. For example, 2-acetylanthracene has a significantly higher melting point of 189-192 °C. sigmaaldrich.comsigmaaldrich.com

Here is a comparison highlighting the structural core and basic properties:

| Property | 1'-Acetonaphthone | 2-Acetylanthracene |

| Molecular Formula | C₁₂H₁₀O | C₁₆H₁₂O nih.govnih.govcenmed.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 170.21 g/mol nih.govfishersci.atfishersci.se | 220.26 g/mol nih.govnih.govcenmed.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| CAS Number | 941-98-0 nih.govfishersci.atfishersci.senist.gov | 10210-32-9 nih.govsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Aromatic Core | Naphthalene (2 rings) | Anthracene (3 rings) |

| Acetyl Position | C1 | C2 nih.govnih.govnih.gov |

| Melting Point | 12-34 °C fishersci.seguidechem.comchemicalbook.com | 189-192 °C sigmaaldrich.comsigmaaldrich.com |

Significance in Organic Chemistry and Material Science Research

1'-Acetonaphthone is a valuable compound in academic research due to its utility as an intermediate and building block in organic synthesis. ontosight.aismolecule.comguidechem.comchemicalbook.com Its acetyl group can undergo various chemical transformations, including nucleophilic substitution, oxidation, and reduction, allowing for the introduction of different functional groups into the molecule. smolecule.comchemicalbook.com This versatility is exploited in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, dyes, and specialty chemicals. smolecule.comchemicalbook.com For example, it can be reduced to 1-(1-naphthyl)ethanol (B73620), an intermediate in the synthesis of mevinic acid analogs. guidechem.com It can also be oxidized to 1-naphthoic acid. Research has explored microbial reduction processes using organisms like Geotrichum candidum for the stereoselective reduction of 1'-Acetonaphthone. chemicalbook.comsigmaaldrich.com

Beyond organic synthesis, 1'-Acetonaphthone and its derivatives have shown potential applications in material science research. Studies have investigated their use in the development of new liquid crystal materials, which are important for displays and optical devices. smolecule.com The incorporation of 1'-Acetonaphthone moieties into polymer structures has also been explored, with the potential to influence properties such as thermal stability and mechanical strength. smolecule.com Additionally, the compound has been studied for its photochemical activity, including its role in photoinduced electron transfer reactions, which is relevant to fields like photochemistry. smolecule.comsigmaaldrich.com Research has also indicated potential biological activities for 1'-Acetonaphthone and its derivatives, including antimicrobial and anticancer properties, making them of interest in medicinal chemistry and pharmacology. ontosight.aismolecule.com

Scope and Objectives of Academic Inquiry on 1'-Acetonaphthone

Academic inquiry into 1'-Acetonaphthone spans several key areas, driven by objectives to understand its fundamental chemical behavior and exploit its potential in synthesizing novel compounds and exploring new applications. The research focuses on its role as a versatile building block and its behavior under various reaction conditions and environments.

A significant portion of academic research is dedicated to the use of 1'-Acetonaphthone in organic synthesis. americanelements.comwikipedia.orgnih.govfishersci.ca Objectives in this area include developing new synthetic routes to complex molecules using 1'-Acetonaphthone as a starting material or intermediate. Its acetyl group allows it to participate in a variety of reactions, such as nucleophilic substitution, oxidation, reduction, and Aldol condensation, enabling the introduction of different functional groups onto the naphthalene core. americanelements.comnih.govfishersci.ca Researchers have explored its application in the synthesis of heterocyclic compounds, such as quinolines and pyridines, which are of interest due to their diverse properties. americanelements.com The synthesis of functionalized naphthalenes with tailored properties for specific applications is another objective. americanelements.com

Stereoselective synthesis is a notable area of investigation, with studies focusing on the asymmetric reduction of 1'-Acetonaphthone to produce chiral alcohols, such as S(-)-1-(1'-naphthyl) ethanol. americanelements.com Research has explored the use of biocatalytic methods, employing whole cells of organisms like Geotrichum candidum, to achieve stereoselective transformations in various media, including aqueous and organic co-solvent systems. nih.govamericanelements.comwikidata.org

The photochemical properties of 1'-Acetonaphthone have also been subject to academic study. Research objectives include understanding its behavior under irradiation and its participation in photoinduced electron transfer reactions. Studies have investigated its interactions with other compounds, such as diphenylamine (B1679370), in different environments like micellar solutions, to elucidate the mechanisms of these photochemical processes. americanelements.comamericanelements.comwikidata.org

In material science research, 1'-Acetonaphthone derivatives have shown potential, leading to objectives related to their incorporation into advanced materials. Studies have investigated the use of these derivatives in the development of new liquid crystal materials and in the modification of polymer structures to influence properties like thermal stability and mechanical strength. americanelements.com

Academic inquiry also extends to exploring the potential biological activities of 1'-Acetonaphthone derivatives. Research objectives in this domain involve synthesizing and evaluating derivatives for potential antimicrobial, anti-inflammatory, and anticancer properties. americanelements.comwikipedia.orgnih.gov While these studies investigate potential therapeutic areas, the focus remains on the chemical synthesis and in vitro or in silico evaluation of the compounds. wikipedia.orgnih.gov Research has also touched upon the sensitization potential of the compound in toxicological studies. americanelements.com

Furthermore, environmental science research has an interest in 1'-Acetonaphthone due to its potential presence as a contaminant. wikipedia.org Objectives in this field include studying its environmental fate and transport, including potential biodegradation and bioaccumulation, to assess and mitigate potential environmental impacts. wikipedia.org

These diverse research avenues highlight the academic interest in 1'-Acetonaphthone, driven by the goal of expanding the understanding of its chemical reactivity, exploring its utility in synthesizing valuable compounds, and investigating its potential in various scientific and technological applications.

Physical Properties of 1'-Acetonaphthone

| Property | Value | Source |

| Appearance | Slightly yellow liquid or crystalline solid wikipedia.orgfishersci.ca | wikipedia.orgfishersci.ca |

| Molecular Formula | C₁₂H₁₀O | americanelements.comnih.govwikipedia.orgwikipedia.org |

| Molecular Weight | 170.21 g/mol | americanelements.comnih.govwikipedia.org |

| Melting Point | 34°C or 2040°C (Note: 2040°C appears erroneous, 34°C is consistent with solid at room temp) fishersci.ca | fishersci.ca |

| Boiling Point | 296°C | nih.govfishersci.ca |

| Density | 1.1171-1.1191 g/cm³ (20/4℃) or 1.119 g/cm³ fishersci.ca | fishersci.ca |

| Solubility in Water | Immiscible or 0.2 g/L fishersci.ca, Slightly soluble wikipedia.org | wikipedia.orgfishersci.ca |

| Solubility in Organic Solvents | Soluble in most organic solvents (ethanol, ether, acetone, chloroform) wikipedia.orgfishersci.ca | wikipedia.orgfishersci.ca |

| Vapor Pressure | 0.052 Pa at 25℃ | fishersci.ca |

| Refractive Index | n20/D 1.628 or 1.629-1.631 | fishersci.ca |

| Flash Point | > 230°F or 129.44 °C fishersci.cawikipedia.org | fishersci.cawikipedia.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-naphthalen-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLIGMASAVJVON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052635 | |

| Record name | 1'-Acetonaphthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941-98-0 | |

| Record name | 1-Acetylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetonaphthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000941980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1'-Acetonaphthone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(1-naphthalenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1'-Acetonaphthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1'-acetonaphthone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ACETONAPHTHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U44R403XVS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 1 Acetonaphthone

Established Synthetic Routes

The classical approach to synthesizing 1'-Acetonaphthone relies on the well-established Friedel-Crafts reaction, a cornerstone of organic synthesis for attaching substituents to aromatic rings. nih.gov

The Friedel-Crafts acylation of naphthalene (B1677914) is a versatile method for producing acetylnaphthalenes. stackexchange.com The reaction involves treating naphthalene with an acylating agent in the presence of a Lewis acid catalyst. iitk.ac.in The mechanism proceeds through the formation of a resonance-stabilized acylium ion, which then acts as an electrophile, attacking the electron-rich naphthalene ring. sigmaaldrich.comkhanacademy.orgyoutube.com The position of the acetylation on the naphthalene ring—either the alpha (C1) or beta (C2) position—is highly dependent on the specific reagents and conditions employed. rsc.orgstackexchange.com

A standard and widely documented procedure for the synthesis of 1'-Acetonaphthone involves the reaction of naphthalene with acetyl chloride (CH₃COCl) as the acylating agent and anhydrous aluminum chloride (AlCl₃) as the Lewis acid catalyst. stackexchange.comrsc.orgchemicalbook.comchemicalbook.com The aluminum chloride activates the acetyl chloride by forming a complex, which facilitates the generation of the electrophilic acylium ion (CH₃CO⁺). sigmaaldrich.com This powerful electrophile then substitutes a hydrogen atom on the naphthalene ring. iitk.ac.in While this combination of reagents can produce both 1'- and 2'-Acetonaphthone, the choice of solvent plays a pivotal role in directing the substitution to the desired alpha position. stackexchange.com

The solvent is a critical parameter in controlling the regioselectivity of the Friedel-Crafts acetylation of naphthalene. Non-polar solvents, particularly carbon disulfide (CS₂), are known to strongly favor the formation of the alpha-isomer, 1'-Acetonaphthone. stackexchange.comchemicalbook.comchemicalbook.com This preference is attributed to kinetic control of the reaction. stackexchange.com

In carbon disulfide, the complex formed between the product, 1'-Acetonaphthone, and the aluminum chloride catalyst is insoluble. stackexchange.commyttex.net This insolubility causes the complex to precipitate out of the reaction mixture. The precipitation prevents the reaction from reversing or isomerizing to the more thermodynamically stable beta-isomer. stackexchange.com In contrast, when polar solvents like nitrobenzene (B124822) are used, the product-catalyst complex remains dissolved, allowing for equilibrium to be established, which favors the formation of the 2'-Acetonaphthone (the thermodynamic product). stackexchange.com Therefore, the use of carbon disulfide is a key strategy for the selective synthesis of 1'-Acetonaphthone. chemicalbook.comchemicalbook.com

| Solvent | Solvent Type | Major Product | Product Type | Reason |

|---|---|---|---|---|

| Carbon Disulfide (CS₂) | Non-polar | 1'-Acetonaphthone (alpha-isomer) | Kinetic | Insolubility of the product-AlCl₃ complex prevents isomerization. |

| Nitrobenzene | Polar | 2'-Acetonaphthone (beta-isomer) | Thermodynamic | Solubility of the product-AlCl₃ complex allows the reaction to reach thermodynamic equilibrium. |

Friedel-Crafts Acylation of Naphthalene Derivatives

Advanced Synthetic Approaches and Optimization

Modern synthetic chemistry focuses on optimizing established routes to improve yield, selectivity, and reproducibility. For the synthesis of 1'-Acetonaphthone, this involves fine-tuning reaction parameters and employing advanced analytical techniques for monitoring.

The ratio of α to β isomers in the Friedel-Crafts acetylation of naphthalene is highly sensitive to reaction conditions. stackexchange.com Consequently, the optimization of parameters such as temperature, reactant concentrations, and reaction time is crucial for maximizing the yield of 1'-Acetonaphthone. Kinetic studies have shown that the α/β isomer ratio changes significantly over time and with varying concentrations of the reactants. rsc.org

For instance, the reaction leading to the alpha-isomer is believed to be second-order with respect to the acylating reagent (the AcCl, AlCl₃ complex), while the beta-reaction is first-order. rsc.org This implies that higher concentrations of the acylating agent could favor the formation of 1'-Acetonaphthone. Temperature also plays a key role; lower temperatures generally favor the kinetically controlled product (alpha-isomer), as higher temperatures can provide the energy needed to overcome the activation barrier for the formation of the more stable thermodynamic product (beta-isomer). stackexchange.com The choice of solvent remains the most influential factor, with non-polar environments favoring the desired 1'-Acetonaphthone. stackexchange.commyttex.net

| Parameter | Effect on 1'-Acetonaphthone (α-isomer) Yield | Rationale |

|---|---|---|

| Temperature | Lower temperatures generally favor the α-isomer. | Favors the kinetically controlled product over the thermodynamically more stable β-isomer. stackexchange.com |

| Solvent Polarity | Low polarity (e.g., CS₂) is essential. | Promotes precipitation of the kinetic product-catalyst complex, preventing isomerization. stackexchange.commyttex.net |

| Reactant Concentration | Higher concentration of acylating agent may favor the α-isomer. | The reaction order for α-substitution is higher than for β-substitution. rsc.org |

| Reaction Time | Shorter reaction times can favor the α-isomer. | Minimizes the potential for isomerization to the thermodynamic product over time. rsc.orgstackexchange.com |

To ensure the reproducibility and optimization of the synthesis of 1'-Acetonaphthone, robust in-process monitoring is essential. Gas chromatography (GC) is a highly effective technique for this purpose. rsc.org By taking aliquots from the reaction mixture at various time points, the progress of the reaction and the relative proportions of the 1'- and 2'-Acetonaphthone isomers can be accurately determined. rsc.org

The use of an internal standard during GC analysis allows for precise quantification of the products and unreacted starting materials. This quantitative data is invaluable for kinetic studies and for systematically optimizing reaction parameters to achieve the highest possible selectivity and yield. researchgate.net Furthermore, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the unambiguous identification of the different isomers and any potential byproducts directly from the crude reaction mixture, thereby simplifying the analytical workflow and providing a deeper understanding of the reaction pathway. nih.govresearchgate.net

Derivatization Strategies for Structural Modification

The acetyl group of 1'-acetonaphthone is a versatile functional handle that allows for a variety of structural modifications through several key reaction pathways. These transformations are fundamental in synthetic organic chemistry for creating more complex molecules from a readily available starting material.

Nucleophilic Substitution Reactions of the Acetyl Group

While the acetyl group itself does not undergo classical nucleophilic acyl substitution due to the lack of a good leaving group, reactions at the adjacent α-carbon and transformations involving the carbonyl group are important derivatization strategies.

One significant transformation is the Willgerodt-Kindler reaction, which converts aryl alkyl ketones like 1'-acetonaphthone into the corresponding thioamides, which can then be hydrolyzed to amides or carboxylic acids. nih.govrsc.org This reaction effectively results in the migration of the carbonyl group to the terminal carbon of the alkyl chain and its simultaneous oxidation. nih.gov The process typically involves heating the ketone with an amine, such as morpholine, and elemental sulfur. organic-chemistry.orgnih.gov The mechanism is initiated by the formation of an enamine from 1'-acetonaphthone, which then reacts with sulfur. nih.govnih.gov This pathway ultimately yields a thioamide, representing a profound structural modification of the original acetyl group. rsc.org

Another class of substitution reactions occurs via the formation of an enolate. The protons on the methyl group of 1'-acetonaphthone are acidic (α-hydrogens) and can be removed by a base to form a nucleophilic enolate ion. scielo.org.mxmdpi.com This enolate can then react with various electrophiles in a substitution reaction at the α-carbon. scielo.org.mx A classic example is the base-promoted α-halogenation, where the enolate reacts with halogens (Cl₂, Br₂, I₂) to replace one or more of the α-hydrogens with a halogen atom. ijstr.orgyoutube.com This reaction proceeds rapidly, and the introduction of one halogen makes the remaining α-hydrogens even more acidic, often leading to polyhalogenation. ijstr.org

Oxidation Reactions

Formation of 1-Naphthoic Acid using Oxidizing Agents (e.g., Potassium Permanganate (B83412), Chromium Trioxide)

The conversion of the acetyl group of 1'-acetonaphthone into a carboxyl group to form 1-naphthoic acid is a key oxidative transformation. The most specific and widely recognized method for achieving this is the haloform reaction. This reaction is characteristic of methyl ketones and proceeds by the exhaustive halogenation of the methyl group in the presence of a base.

The mechanism involves the following steps:

Enolate Formation : A hydroxide (B78521) base removes an acidic α-hydrogen from the methyl group of 1'-acetonaphthone to form an enolate.

Halogenation : The enolate acts as a nucleophile, attacking the halogen (e.g., Br₂, Cl₂, or I₂) to form an α-halo-ketone. This process repeats two more times until a trihalomethyl ketone is formed.

Nucleophilic Attack : The hydroxide ion then acts as a nucleophile and attacks the carbonyl carbon of the trihalomethyl ketone, forming a tetrahedral intermediate.

Cleavage : The intermediate collapses, and the trihalomethyl group (-CX₃) departs as a leaving group, which is stabilized by the electron-withdrawing halogen atoms. This cleavage results in the formation of a carboxylic acid (1-naphthoic acid) and a haloform molecule (e.g., chloroform, bromoform, or iodoform). youtube.com

While strong oxidizing agents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are capable of oxidizing alkyl side chains on aromatic rings, the haloform reaction is the more precise and standard laboratory method for the specific conversion of a methyl ketone to a carboxylic acid with the loss of one carbon atom.

Reduction Reactions

Formation of 1-(1-Naphthyl)ethanol (B73620) using Reducing Agents (e.g., Sodium Borohydride (B1222165), Lithium Aluminum Hydride)

The carbonyl group of 1'-acetonaphthone is readily reduced to a secondary alcohol, 1-(1-naphthyl)ethanol, using common hydride-donating reagents.

Sodium Borohydride (NaBH₄) is a mild and selective reducing agent that efficiently reduces aldehydes and ketones. The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of 1'-acetonaphthone. This addition breaks the carbon-oxygen π-bond, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically by the solvent (such as methanol (B129727) or ethanol) or during an acidic workup, yields the final product, 1-(1-naphthyl)ethanol.

Lithium Aluminum Hydride (LiAlH₄) is a much more powerful reducing agent than NaBH₄. It also reduces the ketone function of 1'-acetonaphthone to 1-(1-naphthyl)ethanol via a similar mechanism of nucleophilic hydride attack on the carbonyl carbon. Due to its higher reactivity, LiAlH₄ reactions are typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup step to protonate the resulting alkoxide and decompose any excess reagent.

Stereoselective Reduction using Biocatalysts (e.g., Geotrichum candidum, Alternaria alternata, Candida viswanathii)

Biocatalysis offers a powerful and environmentally friendly alternative for the reduction of ketones, often proceeding with high stereoselectivity to produce chiral alcohols. Several microorganisms have been identified for their ability to reduce 1'-acetonaphthone to optically active 1-(1-naphthyl)ethanol.

Geotrichum candidum : This yeast has been studied for its ability to produce carbonyl reductase enzymes that facilitate the biotransformation of 1'-acetonaphthone into the valuable chiral intermediate S(-)-1-(1'-naphthyl)ethanol. Research has focused on optimizing the culture media and physical parameters to enhance the growth of the microorganism and its enzyme production. Under optimized conditions, a substrate conversion of over 93% has been achieved. The volumetric productivity of the biotransformation process was significantly increased from 0.16 g/L·h in un-optimized medium to 0.27 g/L·h in the optimized medium, demonstrating the feasibility of using these cells in multiple reaction batches.

Alternaria alternata : Fungi of the Alternaria genus are known to facilitate stereoselective reactions, including reductions. Studies on various acetophenone (B1666503) derivatives have shown that Alternaria alternata can perform significant bioreduction of aromatic ketones. The presence of halogen substituents on the aromatic ring has been observed to facilitate the reduction reaction.

Candida viswanathii : Immobilized cells of this yeast strain have been successfully used for the enantioselective reduction of 1'-acetonaphthone to S(-)-1-(1-naphthyl)ethanol. The immobilization in calcium alginate was found to be highly effective. The reaction conditions were optimized, with isopropanol (B130326) serving as the reaction medium, a substrate concentration of 0.2 mg/mL, and a temperature of 30°C. A key advantage of using immobilized cells is their stability and reusability; no significant decrease in bioreduction efficiency was observed after twelve reaction cycles.

Table 1: Stereoselective Reduction of 1'-Acetonaphthone by Biocatalysts

| Biocatalyst | Product | Key Research Finding |

|---|---|---|

| Geotrichum candidum | S(-)-1-(1'-Naphthyl)ethanol | Optimization of culture conditions led to >93% substrate conversion and a volumetric productivity of 0.27 g/L·h. |

| Alternaria alternata | (Not specified for 1'-Acetonaphthone) | Demonstrates significant bioreduction capability for acetophenone and its halogenated derivatives. |

| Candida viswanathii (immobilized) | S(-)-1-(1'-Naphthyl)ethanol | Immobilized cells showed high stability and reusability, maintaining efficiency for at least twelve cycles. |

Photochemical Reactions and Cycloadditions

1'-Acetonaphthone, as an aromatic ketone, is susceptible to photochemical reactions upon absorption of light. The n → π* excited states of such carbonyl compounds exhibit reactivity similar to alkoxy radicals, enabling reactions like hydrogen abstraction and cycloadditions.

An example of a related photochemical reaction is the enantioselective intramolecular ortho photocycloaddition of 2-acetonaphthone derivatives. In these reactions, visible light irradiation (e.g., λ=450 nm) can trigger the reaction, which proceeds via triplet intermediates.

Photoinduced Electron-Transfer Reactions (e.g., with Diphenylamine (B1679370) in Micellar Solutions)

Photoinduced electron-transfer (PET) reactions involving 1'-Acetonaphthone have been investigated. A specific example is the reaction between 1'-Acetonaphthone and diphenylamine, which has been studied in a micellar solution. Micellar solutions create micro-heterogeneous environments that can influence the dynamics of photochemical processes. They can compartmentalize reactants, which may affect the efficiency of electron transfer and subsequent reactions of the resulting radical ions. The study of such reactions often employs techniques like laser flash photolysis to observe the transient species formed during the electron transfer process.

Magnetic Field Effects on Photoinduced Electron Transfer

The photoinduced electron transfer reaction between 1'-Acetonaphthone and diphenylamine in a micellar solution has been shown to be influenced by external magnetic fields. Magnetic field effects (MFEs) on PET reactions are a known phenomenon that arises from the influence of the magnetic field on the spin evolution of the initially formed radical ion pair. The application of a magnetic field can alter the rate of intersystem crossing between the singlet and triplet states of the radical pair, thereby affecting the yields of subsequent products, including the cage escape radicals. The study of these effects provides insight into the reaction mechanism and the dynamics of the intermediate radical pairs.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of 1'-Acetonaphthone provides precise information about the chemical environment of its hydrogen atoms. The spectrum is characterized by signals in both the aromatic and aliphatic regions. The protons on the naphthalene (B1677914) ring are deshielded and appear at higher chemical shifts (downfield) due to the aromatic ring current. The methyl protons, being attached to a carbonyl group, appear as a distinct singlet in the upfield region.

The chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard, such as Tetramethylsilane (TMS). In a typical spectrum recorded in Chloroform-d (CDCl₃), the aromatic protons appear as a complex multiplet system between 7.38 and 8.76 ppm. chemicalbook.com The three protons of the acetyl methyl group are magnetically equivalent and therefore appear as a sharp singlet at approximately 2.65 ppm. chemicalbook.com

| Assignment | Chemical Shift (δ) ppm (400 MHz) chemicalbook.com |

|---|---|

| H-8' | 8.755 |

| H-5' | 7.886 |

| H-4' | 7.822 |

| H-2' | 7.783 |

| H-6' | 7.541 |

| H-3' | 7.458 |

| H-7' | 7.380 |

| -CH₃ | 2.645 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The spectrum of 1'-Acetonaphthone displays distinct signals for each unique carbon atom. The carbonyl carbon (C=O) is significantly deshielded and appears at a very low field, typically around 200 ppm. The carbons of the naphthalene ring resonate in the aromatic region (approximately 124-136 ppm), while the methyl carbon appears at a much higher field (upfield).

| Assignment | Chemical Shift (δ) ppm |

|---|---|

| C=O | ~198-202 |

| Aromatic C | ~124-136 |

| -CH₃ | ~26-30 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1'-Acetonaphthone is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group stretch. This peak is typically observed in the range of 1680-1700 cm⁻¹. Other significant absorptions include those corresponding to aromatic C-H stretching (around 3050 cm⁻¹), aliphatic C-H stretching of the methyl group (around 2925 cm⁻¹), and aromatic C=C stretching vibrations (in the 1400-1600 cm⁻¹ region).

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | ~3050 | Medium |

| Aliphatic C-H Stretch | ~2925 | Medium |

| Carbonyl (C=O) Stretch | ~1685 | Strong |

| Aromatic C=C Stretch | ~1590, ~1510 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and structural features. In electron ionization (EI) mass spectrometry, 1'-Acetonaphthone (molecular weight: 170.21 g/mol ) exhibits a prominent molecular ion peak (M⁺) at m/z 170. nih.govnist.gov

The fragmentation pattern is a key diagnostic feature. chemguide.co.ukwikipedia.org A common fragmentation pathway for ketones is the cleavage of the bond alpha to the carbonyl group. libretexts.orgmiamioh.edu For 1'-Acetonaphthone, this involves the loss of a methyl radical (•CH₃, mass 15) to form a stable naphthoyl cation. This results in a very intense base peak at m/z 155. nih.gov Another significant fragment is observed at m/z 127, corresponding to the loss of a carbonyl group (CO, mass 28) from the m/z 155 fragment, forming a naphthalenyl cation. nih.gov

| m/z | Assignment | Relative Intensity |

|---|---|---|

| 170 | [M]⁺ (Molecular Ion) | High |

| 155 | [M - CH₃]⁺ (Base Peak) | Very High |

| 127 | [M - CH₃ - CO]⁺ | High |

| 77 | [C₆H₅]⁺ | Medium |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the electronic transitions within a molecule. Molecules with conjugated systems, like 1'-Acetonaphthone, absorb UV or visible light to promote electrons to higher energy orbitals. The spectrum typically shows absorption maxima (λmax) corresponding to π→π* (pi to pi-star) and n→π* (n to pi-star) transitions. The extended conjugation of the naphthalene ring system results in strong absorptions in the UV region. The spectrum of 1'-Acetonaphthone generally displays multiple absorption bands characteristic of its aromatic ketone structure.

The electronic absorption spectrum of a ketone can be influenced by the solvent, particularly its ability to form hydrogen bonds. The carbonyl oxygen of 1'-Acetonaphthone has non-bonding electrons (n-electrons) and can act as a hydrogen bond acceptor in protic solvents like water or ethanol.

Hydrogen bonding with the carbonyl oxygen lowers the energy of the non-bonding n-orbital. This increases the energy gap for the n→π* transition, causing the corresponding absorption band to shift to a shorter wavelength (a hypsochromic or blue shift). Conversely, the π→π* transition is often less affected or may undergo a slight shift to a longer wavelength (a bathochromic or red shift) in polar solvents. mdpi.com Therefore, when comparing the UV-Vis spectrum of 1'-Acetonaphthone in a non-polar solvent (e.g., hexane) versus a polar, protic solvent (e.g., ethanol), a blue shift in the n→π* absorption band is expected. quora.com

Phosphorescence Spectroscopy

Phosphorescence is a specific type of photoluminescence where a molecule absorbs light, transitioning to a higher electronic state, and then emits light as it returns to its ground state. Unlike fluorescence, the excited state in phosphorescence involves a change in electron spin, resulting in a much longer-lived emission. For 1'-Acetonaphthone, its phosphorescence spectrum is a key characteristic. For instance, the related compound 4'-Bromo-1'-acetonaphthone exhibits a strong phosphorescence emission with maxima at 540 and 570 nm in a degassed benzene (B151609) solution at room temperature. This emission is quenched in the presence of air, confirming its phosphorescent nature cdnsciencepub.com.

Phosphorescence Quenching Kinetics Studies

The study of how the phosphorescence of a compound is diminished by other chemical species, known as quenchers, provides valuable insight into its excited state reactivity. This process is known as phosphorescence quenching. The kinetics of this quenching can be analyzed using the Stern-Volmer equation, which relates the decrease in phosphorescence lifetime to the concentration of the quencher cdnsciencepub.com.

For derivatives of 1'-Acetonaphthone, such as 4'-Bromo-1'-acetonaphthone (BAN) and 4'-bromo-1'-(1-dodecanoyl)naphthone (BLN), quenching studies have been conducted with various quenchers like pyrene, anthracene (B1667546), and N,N-dimethylaniline cdnsciencepub.com. The rate constants for quenching (k_q) provide a measure of the efficiency of the quenching process. For some quenchers, the process is diffusion-controlled, meaning the reaction rate is limited by how often the quencher and the excited molecule encounter each other in solution. In other cases, the quenching mechanism involves charge transfer interactions, leading to significantly lower rate constants cdnsciencepub.com.

Table 1: Phosphorescence Quenching Rate Constants for Bromoacetonaphthone Derivatives in Benzene

| Quencher | Triplet Energy (kJ/mol) | Rate Constant (k_q) for BAN (M⁻¹s⁻¹) | Rate Constant (k_q) for BLN (M⁻¹s⁻¹) |

| Pyrene | 201.3 | 8.8 x 10⁹ | 8.5 x 10⁹ |

| Anthracene | 176.6 | 9.1 x 10⁹ | 8.9 x 10⁹ |

| Tetracyanoethylene | Not available | 8.6 x 10⁹ | 8.2 x 10⁹ |

| p-Dicyanobenzene | >250 | 2.5 x 10⁶ | 2.2 x 10⁶ |

| N,N-Dimethylaniline | >250 | 1.1 x 10⁶ | 1.0 x 10⁶ |

| N,N-Dimethylamino-4-toluidine | >250 | 1.5 x 10⁶ | 1.3 x 10⁶ |

This table is based on data presented for bromoacetonaphthone derivatives, which serve as a model for the behavior of 1'-Acetonaphthone's triplet state. cdnsciencepub.com

Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography (GC)

Gas chromatography is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. In GC, the mobile phase is a carrier gas, usually an inert gas such as helium or an unreactive gas such as nitrogen. 1'-Acetonaphthone, being a volatile compound, is amenable to GC analysis. The NIST Chemistry WebBook provides gas chromatography data for 1'-(1-Naphthalenyl)-ethanone, which is another name for 1'-Acetonaphthone nist.gov. This technique is often coupled with mass spectrometry (GC-MS) for definitive identification of the compound nih.gov. The retention index, a measure of where a compound appears on the chromatogram, for 1'-Acetonaphthone has been reported as 1592 on a standard non-polar column and 2471 on a standard polar column nih.gov.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture basicmedicalkey.comanalyticaltoxicology.com. It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material analyticaltoxicology.com. The interaction between the sample components and the adsorbent causes different components to flow out of the column at different rates . HPLC is a versatile technique used in various fields, including pharmaceuticals, environmental monitoring, and food science . For compounds like 1'-Acetonaphthone, reversed-phase HPLC is a common method, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture .

For compounds that lack a strong chromophore or fluorophore, derivatization is a chemical modification process used to enhance their detection by UV-Visible or fluorescence detectors in HPLC libretexts.orgresearchgate.netnih.gov. This involves reacting the analyte with a derivatizing agent to form a product with improved detection characteristics libretexts.orgresearchgate.net.

Bromoacetonaphthone derivatives are valuable reagents for the derivatization of various compounds, particularly carboxylic acids, to improve their detectability in HPLC evitachem.com. For instance, 2-Bromo-2'-acetonaphthone is used to convert fatty acids and other molecules into derivatives that are more easily detected . This reagent reacts with the carboxylic acid group to form a naphthacyl ester, which has a strong ultraviolet (UV) absorbance, thereby increasing the sensitivity of the analysis sigmaaldrich.com. This approach has been successfully applied to the analysis of fatty acids, captopril in plasma, and tetra-acids from calcium naphthenate deposits evitachem.comsigmaaldrich.comsigmaaldrich.com. The presence of the bromine atom in these derivatives also allows for clear identification in mass spectrometry due to its distinct isotopic pattern tulane.edu.

The use of bromoacetonaphthone derivatives highlights a key strategy in analytical chemistry where the properties of a molecule are chemically altered to facilitate its detection and quantification. This is particularly important for the analysis of compounds in complex biological and environmental samples.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

To understand the electronic structure and potential energy surfaces of HAN in its ground and excited states, researchers have employed a variety of quantum chemical methods. These calculations provide a theoretical framework for interpreting experimental observations.

Time-Dependent Density Functional Theory (TD-DFT) has been a valuable tool for studying the excited-state properties of HAN. Theoretical analyses using TD-DFT have been conducted to explore the topology of the ground and first singlet excited electronic states (S₀ and S₁). aip.org For these calculations, hybrid functionals such as the B3LYP have been utilized. aip.org

TD-DFT calculations have successfully confirmed the viability of the ESIPT process in HAN. One study computed the S₀-S₁ excitation energy of HAN in acetonitrile to be at 362 nm. global-sci.com The same study calculated the S₁-S₀ emission energies from the normal (enol) form and the proton-transferred (keto) tautomer form to be at 421 nm and 464 nm, respectively, showing excellent agreement with experimental data. global-sci.com These calculations support the occurrence of ESIPT and help assign the observed fluorescence bands. Furthermore, electronic energies obtained from TD-DFT have been used to construct monodimensional potential energy surfaces to perform exact quantum dynamics studies of the proton transfer process. aip.org

Table 1: Comparison of Experimental and TD-DFT Calculated Excitation Energies for HAN in Acetonitrile Data sourced from theoretical calculations and experimental findings.

| Transition | Experimental Wavelength | Calculated Wavelength (TD-DFT) |

|---|---|---|

| S₀ → S₁ (Absorption) | ~355 nm | 362 nm |

| S₁ → S₀ (Emission, Enol) | Not explicitly resolved | 421 nm |

Ab initio methods have also been applied to investigate the excited-state landscape of HAN. Specifically, the Configuration Interaction Singles (CIS) method with the 6-31G** basis set (CIS/6-31G**) has been used to study the internal rotational motion, the intramolecular proton-transfer reaction, and subsequent internal twisting processes in the S₁ state. researchgate.net

These calculations revealed a multiple-well potential energy surface (PES) for the excited state. A key finding was the presence of a low energy barrier of only 5.49 kcal/mol between the excited enol form (E) and its keto tautomer (K), which is the product of the intramolecular proton-transfer reaction. researchgate.net This low barrier is consistent with the ultrafast nature of the ESIPT process observed experimentally. The calculations also show that the first excited electronic state is of a (π,π*) character. aip.org

Photophysical Behavior and Excited-State Dynamics

The primary focus of theoretical and experimental studies on HAN is its behavior after absorbing light, which is governed by ultrafast dynamic processes.

Upon excitation to the S₁ state, HAN can undergo an ultrafast intramolecular proton transfer from the hydroxyl group to the carbonyl oxygen. This process results in the formation of a keto-tautomer, which is electronically distinct from the initial enol form.

The ESIPT dynamics in HAN have been found to be exceptionally fast. Time-resolved studies have shown that the process is biphasic, with two distinct time constants: an initial, ballistic transfer occurring in less than 25 femtoseconds (<25 fs), followed by a second component of 80 fs. figshare.comnih.gov In the gas phase, studies using femtosecond time-resolved multiphoton ionization spectroscopy revealed that the ESIPT in the S₁ state occurs on a timescale of approximately 60-85 picoseconds, suggesting the presence of an energy barrier to tautomerization under these conditions. ntnu.edu.tw Theoretical analysis of the vibrational modes indicates that a significant part of the structural change during the ESIPT reaction occurs on the naphthalene (B1677914) ring. figshare.comnih.gov

Table 2: ESIPT Time Constants for 1-Hydroxy-2-acetonaphthone (HAN) Data sourced from time-resolved spectroscopic studies.

| Phase | Method | Time Constant(s) |

|---|---|---|

| Solution | Time-Resolved Fluorescence | Biphasic: <25 fs and 80 fs |

Despite significant evidence, the existence and mechanism of ESIPT in HAN have been a subject of controversy. figshare.comnih.gov The primary reason for this debate is that HAN exhibits a relatively small Stokes shift (the difference between the absorption and emission maxima) compared to molecules that are considered typical examples of ESIPT. figshare.comnih.gov

Some studies have argued that the ESIPT process in HAN is inoperative. nih.gov This alternative interpretation suggests that the observed photophysics are not due to a proton transfer event but are instead governed by the presence of two stable, easily interconverted enol structures in the first excited electronic state. nih.gov According to this model, the dual emission peaks observed in some experiments arise from these two distinct enol conformers rather than from the enol and keto forms. nih.gov The argument posits that for ESIPT to occur, there must be a substantial and simultaneous increase in the acidity of the proton donor (the hydroxyl group) and the basicity of the proton acceptor (the carbonyl group) upon photoexcitation, a condition that may not be fully met in HAN as compared to its monocyclic homolog, 2-hydroxyacetophenone, where ESIPT is operative. nih.gov

Time-resolved fluorescence spectroscopy has been a critical experimental technique for investigating the excited-state dynamics of HAN and addressing the controversy surrounding its ESIPT process. figshare.comnih.gov By using high-resolution detection, researchers have been able to monitor the population dynamics of both the initially excited normal (enol) form and the resulting tautomer (keto) form. figshare.comnih.gov

These studies have provided strong evidence confirming the ESIPT in HAN. figshare.comnih.gov The decay of the enol emission and the corresponding rise of the tautomer emission have been directly observed on the femtosecond timescale. researchgate.netfigshare.comnih.gov The biphasic nature of the tautomer formation, with time constants of <25 fs and 80 fs, was resolved through these experiments, providing a detailed picture of the reaction dynamics. researchgate.netfigshare.comnih.gov Furthermore, these experiments have been able to record nuclear wave packet motions in the excited state, offering deeper insight into the vibrational coherences that accompany the ultrafast proton transfer. figshare.comnih.gov

Excited-State Intramolecular Proton Transfer (ESIPT) Dynamics

Molecular Docking Studies (e.g., Protein Interactions)

Resonance Raman and Quantum Chemical Studies

Resonance Raman (RR) spectroscopy is a powerful technique for studying the vibrational and electronic structure of molecules. nih.gov By tuning the excitation wavelength to coincide with an electronic absorption band, specific vibrational modes associated with the chromophore can be selectively enhanced. nih.gov

While specific Resonance Raman studies on 1'-Acetonaphthone are not detailed in the provided search results, quantum chemical calculations are often used in conjunction with RR spectroscopy to assign vibrational spectra. nih.gov For related aromatic ketones and their derivatives, density functional theory (DFT) and time-dependent DFT (TD-DFT) are commonly used to calculate optimized geometries, vibrational frequencies, and electronic transition energies. nih.govchemrevlett.com These theoretical calculations provide a basis for interpreting experimental spectra and understanding the nature of the electronic transitions and the coupling between electronic and vibrational states. For 1'-Acetonaphthone, a combined RR and quantum chemical study could provide detailed information on the vibrational modes that are most affected by electronic excitation to its π-π* states.

Applications of 1 Acetonaphthone in Organic Synthesis Research

Precursor in Synthesis of Complex Molecules

The chemical reactivity of 1'-Acetonaphthone makes it an important starting material for constructing more intricate molecular architectures. chemicalbook.com The acetyl group can readily undergo various reactions, including nucleophilic substitution, oxidation, and reduction, which allows for the introduction of diverse functional groups into the naphthalene (B1677914) scaffold. This flexibility is fundamental to its role as a building block in multi-step syntheses, enabling chemists to develop complex target molecules for various research and industrial purposes. chemicalbook.com

Intermediate in Pharmaceutical Synthesis

In the pharmaceutical industry, 1'-Acetonaphthone is a recognized intermediate for the manufacture of active pharmaceutical ingredients (APIs). chemicalbook.comchemicalbook.com Its derivatives have been explored for various therapeutic properties, and its structure forms the core of several biologically active compounds.

A significant application of 1'-Acetonaphthone is in the synthesis of mevinic acid analogs. The key step in this process is the bioreduction of 1'-Acetonaphthone to produce (S)-1-(1-naphthyl)ethanol (SNE). chemicalbook.com This chiral alcohol is a crucial drug intermediate for the production of these analogs, which are potent cholesterol-lowering agents. chemicalbook.com Research has focused on using microorganisms to perform this transformation, achieving high yields and excellent enantiomeric excess.

Table 1: Bioreduction of 1'-Acetonaphthone to (S)-1-(1-naphthyl)ethanol

| Microorganism | Conversion (%) | Yield (%) | Enantiomeric Excess (%) |

|---|

This table highlights the efficiency of microbial bioreduction in producing a key chiral intermediate for mevinic acid analogs. chemicalbook.com

The mevinic acid analogs derived from 1'-Acetonaphthone function as HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase inhibitors. chemicalbook.com This enzyme catalyzes a rate-limiting step in the body's cholesterol biosynthesis pathway. mdpi.com By inhibiting this enzyme, these compounds effectively lower cholesterol levels. This class of drugs is broadly known as statins. chemicalbook.commdpi.com Therefore, 1'-Acetonaphthone serves as a foundational intermediate in the synthetic pathway to produce certain statin drugs, which are vital in the management of hypercholesterolemia and the prevention of cardiovascular diseases. chemicalbook.comgalchimia.com

Intermediate in Agrochemical Synthesis

1'-Acetonaphthone is also utilized as an intermediate in the synthesis of agrochemicals. chemicalbook.comchemicalbook.com Its naphthalene core is a structural feature found in certain herbicides and pesticides. For instance, the herbicide Napropamide contains a naphthoxy group. While synthesis routes for Napropamide typically involve 1-naphthol (B170400), the underlying naphthalene structure highlights the utility of naphthalene-based precursors like 1'-Acetonaphthone in developing active compounds for the agricultural sector. rsc.org The flexibility to modify the acetyl group allows for the creation of various derivatives that can be screened for herbicidal or pesticidal activity.

Intermediate in Specialty Chemical Production

The production of specialty chemicals is another area where 1'-Acetonaphthone finds application. chemicalbook.com A notable example is its use in the synthesis of photoinitiators. Photoinitiators are compounds that, upon exposure to light, generate reactive species (such as free radicals) to initiate polymerization. jst.go.jp Derivatives of acetonaphthone, such as morpholino acetonaphthone, have been investigated as Type I photoinitiators for the UV curing of polymer mixtures, including those used in coatings and inks. ndsuresearchfoundation.org The ability of these compounds to absorb UV light and trigger rapid polymerization makes them valuable in various industrial processes. ndsuresearchfoundation.org

Table 2: Examples of Acetonaphthone-Type Photoinitiators

| Photoinitiator | Type | Application |

|---|---|---|

| 2-(N-methyl-N-phenyl)acetonaphthone (MPA) | Type I | Photopolymerization of acrylates |

This table shows specific examples of 1'-Acetonaphthone derivatives used as specialty photoinitiators. ndsuresearchfoundation.org

Role in Dye Production as a Chromophore Precursor

In the dye industry, 1'-Acetonaphthone serves as an important intermediate. chemicalbook.comrsc.org It can be chemically transformed into various chromophores, which are the parts of a molecule responsible for its color. chemicalbook.com The extensive conjugated pi system of the naphthalene ring is a favorable feature for creating colored compounds. Through chemical modification, dyes suitable for textiles, printing, and coloring plastics can be produced from this precursor. chemicalbook.com

Mechanistic Studies and Biological Activity Investigations of 1 Acetonaphthone Derivatives

Interaction with Molecular Targets and Pathways

The biological activities of 1'-acetonaphthone derivatives are underpinned by their interactions with specific molecular targets and signaling pathways. In the context of cancer, certain derivatives have been shown to inhibit the CREB-mediated gene transcription pathway. nih.gov The cAMP-response element binding protein (CREB) is a transcription factor implicated in the proliferation and survival of cancer cells. nih.gov By inhibiting this pathway, these derivatives can down-regulate the expression of key genes involved in cancer progression. nih.gov For instance, the naphthol AS-E derivative, 1a , has been found to down-regulate the expression of the anti-apoptotic protein Bcl-2 and the pro-angiogenic factor VEGF, both of which are target genes of CREB. nih.gov Other identified molecular targets in cancer cells include Adenosine A1 receptor (ADORA1), Cyclin-dependent kinase 2 (CDK2), and Tripartite motif-containing protein 24 (TRIM24). nih.gov

In terms of antiviral activity, some naphthalene (B1677914) derivatives have been found to inhibit the viral nucleoprotein (NP) and matrix (M) proteins of the influenza A virus, which are crucial for viral replication. nih.gov Furthermore, these derivatives can suppress the RIG-I signaling pathway, an essential component of the innate immune response to viral infections. nih.gov

The antimicrobial mechanism of action for some derivatives involves the disruption of bacterial cell membranes. In Gram-positive bacteria, they can interact with lipoteichoic acid in the cell wall, leading to the activation of autolysins and subsequent bacterial cell death. nih.gov For Gram-negative bacteria, these compounds must first permeate the outer membrane to reach the cytoplasmic membrane. nih.gov

The antioxidant properties of certain 1'-acetonaphthone and related naphthol derivatives are attributed to their ability to inhibit enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (hCA). nih.gov AChE is a key enzyme in the breakdown of the neurotransmitter acetylcholine, and its inhibition is a target for treating neurological disorders. Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic potential.

Potential Therapeutic Applications of Derivatives

The diverse molecular interactions of 1'-acetonaphthone derivatives have translated into a range of potential therapeutic applications.

Anti-inflammatory Properties

Several novel alpha-amino naphthalene derivatives have demonstrated significant anti-inflammatory activity in preclinical studies. nih.gov When compared to the standard anti-inflammatory drug phenylbutazone, some of these compounds exhibited potent anti-inflammatory effects with the added benefit of reduced ulcerogenic potential, a common side effect of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Antiviral Properties

A series of synthesized naphthalene derivatives has shown promising antiviral activity, particularly against the influenza A virus. nih.gov One compound, 2-aminonaphthalene 4d , exhibited superior antiviral activity in vitro compared to the established antiviral drug ribavirin. nih.gov This derivative was found to be effective against different subtypes of influenza A, including H1N1 and H3N2 strains. nih.gov The mechanism of action involves inhibiting viral replication at an early stage. nih.gov

Anticancer Properties

The anticancer potential of 1'-acetonaphthone and related naphthalene derivatives has been extensively investigated. Naphthol AS-E (1a ) has been identified as a small molecule inhibitor of CREB-mediated gene transcription, leading to the inhibition of cancer cell growth and the induction of apoptosis. nih.gov This compound was shown to be effective against various cancer cell lines, including lung (A549), breast (MCF-7, MDA-MB-231, MDA-MB-468), and was notably non-toxic to normal human cells. nih.gov Other studies have highlighted the profound anticancer activity of aminobenzylnaphthols and pyrazole-linked benzothiazole–naphthol derivatives against cell lines such as prostate (PC-3), liver (HEPG2), and cervical (HeLa) cancer cells. nih.gov

| Compound Type | Derivative | Cancer Cell Line | Activity | Reference |

|---|---|---|---|---|

| Naphthol AS-E | 1a | A549 (Lung), MCF-7 (Breast), MDA-MB-231 (Breast), MDA-MB-468 (Breast) | Inhibits cell growth, induces apoptosis, down-regulates Bcl-2 and VEGF | nih.gov |

| Thiophene containing aminobenzylnaphthols | 4d, 4i, 4j | A549 (Lung), PC-3 (Prostate), MCF-7 (Breast), HEPG2 (Liver) | GI50 < 10 μg/mL | nih.gov |

| Pyrazole-linked benzothiazole–naphthol | 4j, 4k, 4l | HeLa (Cervical) | IC50 values from 4.63 to 5.54 μM | nih.gov |

Antioxidant Activities

A series of 1-naphthol (B170400) derivatives have been synthesized and evaluated for their antioxidant and antiradical activities. nih.gov These studies, employing methods such as ABTS•+ and DPPH• scavenging assays, have identified several molecules with significant antioxidant potential. nih.gov The antioxidant activity is often linked to the presence of hydroxyl groups on the naphthalene ring, which can donate a hydrogen atom to neutralize free radicals.

| Compound Class | Assay | Key Findings | Reference |

|---|---|---|---|

| 1-Naphthol derivatives | ABTS•+ scavenging | Several derivatives showed good activity. | nih.gov |

| 1-Naphthol derivatives | DPPH• scavenging | Several derivatives showed good activity. | nih.gov |

| 1-Naphthol derivatives | Enzyme Inhibition (hCA I, hCA II, AChE) | Effective inhibitors with Ki values in the micromolar range. | nih.gov |

Antimicrobial Activities

Naphthoquinones, which are derivatives of naphthalene, have demonstrated significant antimicrobial effects against a range of microorganisms. mdpi.com For example, 5,8-dihydroxy-1,4-naphthoquinone (B181067) has shown inhibitory activity against bacteria such as Bacillus cereus, Proteus vulgaris, Salmonella enteritidis, Staphylococcus epidermidis, and Staphylococcus aureus, as well as the fungus Candida albicans. mdpi.com The primary mechanism of antimicrobial action is believed to be through membrane damage and disruption of membrane integrity. mdpi.com

| Compound | Microorganism | MIC50 (µg/mL) | Reference |

|---|---|---|---|

| 5,8-dihydroxy-1,4-naphthoquinone | Bacillus cereus | 14 | mdpi.com |

| Proteus vulgaris | 10 | mdpi.com | |

| Salmonella enteritidis | 6 | mdpi.com | |

| Staphylococcus epidermidis | 2 | mdpi.com | |

| Staphylococcus aureus | 4 | mdpi.com | |

| Candida albicans | <0.6 | mdpi.com |

Entomological Research

Research into the entomological applications of 1'-acetonaphthone derivatives has revealed significant potential for pest management, particularly in the control of subterranean termites.

Termite Control Programs

Naphthalene derivatives, including 1'-acetonaphthone, have been identified as effective toxicants and repellents for termites, leading to notable reductions in their feeding activity. google.com These compounds are being explored as potential agents in termite control programs. google.comresearchgate.net The interest in such compounds stems from a need for effective control agents with potentially lower environmental impact compared to some synthetic chemicals. google.com

Effects on Survivorship, Tunneling, and Feeding Behaviors of Termites

Laboratory studies have demonstrated the significant impact of 1'-acetonaphthone and its derivatives on the behavior and survival of the Formosan subterranean termite, Coptotermes formosanus.

In choice tests, termites actively avoided filter paper treated with 1'-acetonaphthone at a concentration of 50 μg/cm² after a 24-hour exposure. nih.gov Over an eight-day period, feeding on filter paper treated with 1'-acetonaphthone was significantly reduced compared to control groups. nih.gov

When sand was treated with 1'-acetonaphthone at a rate of 100 mg/kg, there was a significant reduction in termite tunneling activity. nih.gov The area of tunnels constructed in treated sand was substantially less than in untreated control setups. nih.gov Furthermore, the consumption of filter paper placed on this treated sand was also significantly diminished. nih.gov

Studies on 2'-acetonaphthone, a related compound, provide further insight. At a concentration of 8.33 mg/kg in sand, 2'-acetonaphthone significantly reduced termite survivorship by 89-94%, tunnel area by 68-91%, and food consumption by 84-100% compared to controls. nih.gov In choice assays, the threshold for a significant reduction in survivorship, tunneling in treated sand, and food consumption on the treated side was 8.33 mg/kg for termites from one colony and 35.0 mg/kg for another, indicating some variation in tolerance. nih.gov At a concentration of 140 mg/kg, 2'-acetonaphthone completely inhibited the consumption of food placed on the treated sand. nih.gov

Table 1: Effects of Acetonaphthone Derivatives on Termite Behavior

| Compound | Concentration | Test Type | Observation |

|---|---|---|---|

| 1'-Acetonaphthone | 50 μg/cm² | Filter Paper Choice Test (24h) | Avoidance by termites |

| 1'-Acetonaphthone | 50 μg/cm² | Filter Paper Choice Test (8d) | Significant reduction in feeding |

| 1'-Acetonaphthone | 100 mg/kg | Sand Treatment (12d) | Significant reduction in tunneling (2-9 cm² vs. 34 cm² in control) |

| 1'-Acetonaphthone | 100 mg/kg | Sand Treatment (12d) | Significant reduction in food consumption (0-7 mg vs. 33-54 mg in control) |

| 2'-Acetonaphthone | 8.33 mg/kg | Sand Treatment | 89-94% reduction in survivorship |

| 2'-Acetonaphthone | 8.33 mg/kg | Sand Treatment | 68-91% reduction in tunnel area |

| 2'-Acetonaphthone | 8.33 mg/kg | Sand Treatment | 84-100% reduction in food consumption |

Data compiled from multiple laboratory studies. nih.govnih.gov

Contact Toxicity and Persistence Studies

1'-Acetonaphthone has demonstrated significant contact toxicity against termites. In no-choice filter paper assays, 1'- and 2'-acetonaphthone showed the greatest contact toxicity among a range of naphthalene derivatives tested, proving to be 7 to 38 times more toxic than naphthalene itself. researchgate.net These two compounds were effective toxicants at concentrations ranging from 7.1 to 73.2 μg/cm² on filter paper, based on 24-hour mortality data. google.com

When evaluating the speed of toxic action, 2'-acetonaphthone was found to be one of the fastest-acting toxicants, killing 50% of worker termites in under 5 hours, compared to 16 hours for naphthalene. researchgate.net 1'-acetonaphthone also demonstrated a rapid toxic effect. researchgate.net In assays with treated sand, both 1'- and 2'-acetonaphthone were effective toxicants at concentrations of 100 mg/kg or higher. google.com

Table 2: Contact Toxicity of Acetonaphthone Derivatives Against Termites

| Compound | LC90 (24h mortality) | Relative Toxicity vs. Naphthalene |

|---|---|---|

| 1'-Acetonaphthone | 7.1 - 73.2 μg/cm² | 7 to 38-fold greater |

| 2'-Acetonaphthone | 7.1 - 73.2 μg/cm² | 7 to 38-fold greater |

LC90: Lethal concentration required to kill 90% of the test population. google.comresearchgate.net

Photostability Mechanisms of Intramolecular Hydrogen Bond Systems

The photostability of compounds containing intramolecular hydrogen bonds (IMHB) has been a subject of significant research, with derivatives of 1'-acetonaphthone serving as important models for these investigations. Specifically, the photophysics of 1'-hydroxy-2'-acetonaphthone (B147030) (HAN12) have been studied to elucidate these mechanisms. bohrium.com

The stability is often attributed to the excited-state intramolecular proton transfer (ESIPT) mechanism, which is facilitated by the IMHB. bohrium.com Upon photoexcitation, the intramolecular hydrogen bond is strengthened, providing the driving force for a proton transfer to occur within the molecule. researchgate.net This process allows for the rapid dissipation of absorbed energy, which contributes to the photostability of the compound. bohrium.com

In the case of 1'-hydroxy-2'-acetonaphthone, studies have shown that it exists as a single molecular absorbing and fluorescent form at both room and low temperatures. bohrium.com The potential energy curves for this molecule indicate that the proton transfer reaction is more favorable in the first excited state (S1) across various solvent conditions. researchgate.net This ultrafast ESIPT process is a key factor in its photostability. researchgate.net Photostability experiments comparing 1'-hydroxy-2'-acetonaphthone with Tinuvin P, a commercial UV stabilizer, demonstrated that the acetonaphthone derivative is more photostable. bohrium.com These findings suggest that the photostability of compounds with intramolecular hydrogen bonds does not necessarily depend on the formation of keto forms. bohrium.com

Future Research Directions and Emerging Applications

Development of Novel Synthetic Methodologies

Research continues into developing novel and improved synthetic routes for 1'-Acetonaphthone and its precursors. Traditional synthesis often involves Friedel-Crafts acylation of naphthalene (B1677914) derivatives. Studies have explored the optimization of intermediates and reaction conditions in such syntheses. For instance, investigations into the total synthesis of biyouyanagin analogs have utilized 2'-acetonaphthone as a reactant in Friedel-Crafts acylation. Microwave irradiation using chitosan (B1678972) as a green catalyst has also been explored for the chemistry of the enaminone of 1-acetylnaphthalene, highlighting interest in more environmentally friendly approaches to synthesis. chemicalbook.com Bioreduction using microorganisms like Geotrichum candidum and Candida parapsilosis has demonstrated high yields and selectivity in converting 1-acetonaphthone to S(-)-1-(1'-naphthyl)ethanol, suggesting potential for biocatalytic synthesis routes. chemicalbook.comsigmaaldrich.com The use of Pichia kudriavzevii has also shown promise for the enantioselective bioreduction of 1-acetonaphthone to enantiopure SNE. researchgate.net

Exploration of New Derivatization Reactions

The exploration of new derivatization reactions of 1'-Acetonaphthone is an active area of research to create compounds with tailored properties. The acetyl group of 1'-Acetonaphthone can participate in various chemical transformations, including nucleophilic substitution, oxidation, and reduction, allowing for the introduction of different functional groups and modification of biological activity. For example, novel chalcones have been synthesized by condensing 2-hydroxy-1-acetonaphthone with aldehyde derivatives using Claisen-Schmidt condensation. researchgate.netsemanticscholar.org 2-Bromo-2'-acetonaphthone, a related compound, is used as a derivatization agent in analytical chemistry to enhance the detection sensitivity of various compounds. researchgate.net This highlights the potential for 1'-Acetonaphthone derivatives to serve as versatile building blocks for a wide range of chemical structures.

Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring